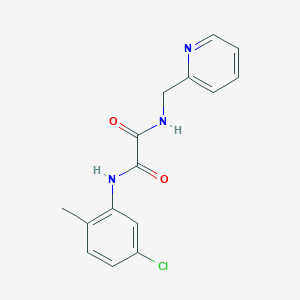![molecular formula C17H14BrN5O5S B4623830 N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)
N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
説明
The compound belongs to a class of chemicals that often feature complex molecular architectures, including pyrazole and benzamide functional groups. These structures are significant in medicinal chemistry due to their potential biological activities and applications in drug design.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of pyrazole derivatives often includes steps such as cyclization, nitration, and substitution reactions. A specific example includes the synthesis of antipyrine-like derivatives and their characterization through X-ray structure, Hirshfeld surface analysis, and DFT calculations, which demonstrate the complexity and precision required in the synthesis of such compounds (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole and benzamide derivatives is often characterized using techniques such as X-ray crystallography. This allows for the detailed understanding of molecular geometries, intermolecular interactions, and the formation of crystal structures, as seen in studies of hydrogen-bonded structures in related compounds (Portilla et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including hydrogen bonding, which plays a crucial role in determining their chemical behavior and interactions. The presence of functional groups like sulfonamide and nitro groups influences their reactivity and interactions with other molecules (Portilla et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can be inferred from similar compounds and are crucial for understanding the compound's behavior in various conditions. These properties are significantly affected by the molecular structure and the nature of functional groups present in the molecule.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical agents, and stability, are determined by the compound's functional groups. For example, the sulfonamide group can influence the acidity and hydrogen bonding capacity, affecting solubility and reactivity (Saeed et al., 2020).
科学的研究の応用
Carbonic Anhydrase Inhibitory Properties
Research has highlighted the synthesis of novel metal complexes of sulfonamide derivatives, which possess strong inhibitory properties against human carbonic anhydrase isoenzymes. These compounds, including sulfonamide-based structures similar to the one , have been synthesized and evaluated for their inhibitory effects on the carbonic anhydrase enzymes, showing potential as powerful inhibitors. This suggests a promising avenue for research into therapeutic agents targeting carbonic anhydrase-related disorders (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Antimicrobial Applications
Another study explores the synthesis and antimicrobial activity of new heterocycles based on sulfonamide, demonstrating the treatment of certain pyrazole derivatives with various reagents to produce compounds with significant antimicrobial effects. These findings indicate the potential of sulfonamide derivatives in developing new antimicrobial agents, which could be effective against a range of bacterial and fungal pathogens (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis and Characterization of Novel Compounds
Further research involves the synthesis of novel compounds for potential use in antimicrobial and surface coating applications. This includes the synthesis of heterocyclic compounds with sulfonamide groups and their incorporation into polyurethane varnishes and printing ink pastes for antimicrobial surface treatments. The research demonstrates the utility of such compounds in enhancing the antimicrobial properties of surfaces, which has broad implications for public health and hygiene (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Anti-inflammatory and Nitric Oxide Donor Applications
Sulfonamide derivatives have also been evaluated for their anti-inflammatory properties and potential as nitric oxide donors. Research indicates that certain sulfonamide compounds exhibit significant anti-inflammatory activity, with some showing promise as model hybrid nitric oxide donors. This suggests their potential in therapeutic applications targeting inflammation and associated pathologies (Abdellatif, Moawad, & Knaus, 2014).
特性
IUPAC Name |
4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O5S/c18-15-10-22(21-16(15)23(25)26)9-11-1-3-12(4-2-11)17(24)20-13-5-7-14(8-6-13)29(19,27)28/h1-8,10H,9H2,(H,20,24)(H2,19,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAPMVPBENZNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-sulfamoylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)
![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623781.png)
![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)
![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623822.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)
![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)